1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the azetidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the pyridin-3-yloxy group: This step involves the reaction of the azetidine intermediate with a pyridine derivative.
Formation of the dihydropyrazinone ring: This step involves the cyclization of the intermediate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.
Scientific Research Applications
1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: This compound shares a similar pyridine structure and is used in various chemical and biological applications.
N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: This compound also features a pyridine ring and is studied for its potential biological activities.
Uniqueness
1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one is unique due to its combination of heterocyclic structures, which confer specific chemical and biological properties. Its unique structure allows for diverse applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
1-methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-5-16-13(14(17)19)18-8-11(9-18)10-20-12-3-2-4-15-7-12/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKAKJFIPQWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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